2-Amino-4,6-dinitrophenol

Catalog No.
S612732
CAS No.
96-91-3
M.F
C6H5N3O5
M. Wt
199.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4,6-dinitrophenol

CAS Number

96-91-3

Product Name

2-Amino-4,6-dinitrophenol

IUPAC Name

2-amino-4,6-dinitrophenol

Molecular Formula

C6H5N3O5

Molecular Weight

199.12 g/mol

InChI

InChI=1S/C6H5N3O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H,7H2

InChI Key

QXYMVUZOGFVPGH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])[N+](=O)[O-]

Solubility

less than 1 mg/mL at 68.9° F (NTP, 1992)
0.00 M
@ 22-25 °C, 0.065 g dissolves in 100 ml H2O
More sol in hot water than in cold water
Soluble in benzene & ether
Moderately sol in alc; sol in glacial acetic acid
Sol in aniline

Synonyms

2-amino-4,6-dinitrophenol, picramic acid, picramic acid, monosodium salt, picramic acid, sodium salt

Canonical SMILES

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])[N+](=O)[O-]

Historical use as a metabolic stimulant:

2-Amino-4,6-dinitrophenol (2A4,6DNP) was briefly investigated as a metabolic stimulant in the early to mid-20th century. It was believed to increase metabolic rate by uncoupling oxidative phosphorylation, the process cells use to generate energy. However, this application was quickly abandoned due to its high toxicity and severe side effects, including hyperthermia, cataracts, and even death [National Toxicology Program (NTP), ].

Research on its toxicity and safety:

Due to its historical use and potential dangers, 2A4,6DNP has been the subject of research regarding its toxicity and safety. Studies have investigated its effects on various organs and systems, including the liver, kidneys, and nervous system. This research has helped to establish its hazardous profile and discourage any further attempts to use it as a weight-loss or performance-enhancing supplement [NCBI, ].

Studies on its potential applications in other fields:

While 2A4,6DNP is not currently used in any mainstream scientific applications, some limited research has explored its potential uses in other fields. These include:

  • Antibacterial properties: Studies have investigated the potential antibacterial properties of 2A4,6DNP, but further research is needed to determine its efficacy and safety in this context [PubChem, ].
  • Chemical synthesis: 2A4,6DNP can be used as a starting material for the synthesis of other chemicals, but its hazardous nature limits its practical applications in this area.

2-Amino-4,6-dinitrophenol, also known as picramic acid, is a dark red crystalline compound with the chemical formula C₆H₅N₃O₅. It is characterized by its explosive properties and significant toxicity. The compound is primarily obtained through the neutralization of picric acid with ammonium hydroxide, followed by treatment with hydrogen sulfide, which leads to the formation of red crystals . In its dry state, 2-amino-4,6-dinitrophenol is highly sensitive to shock, heat, and friction, making it a dangerous fire risk. It is insoluble in water and can ignite rapidly when exposed to flame or heat .

Picramic acid is a highly dangerous compound with several safety concerns:

  • Toxicity: Picramic acid is extremely toxic by ingestion, inhalation, or skin contact []. It can cause a variety of symptoms, including fever, sweating, vomiting, diarrhea, yellowing of the skin (jaundice), cataracts, and death [].
  • Explosivity: As mentioned earlier, picramic acid is a powerful explosive, especially when dry [].
  • Flammability: Picramic acid is readily ignited and burns rapidly [].
That highlight its reactivity:

  • Reactivity with Oxidizing Agents: The compound reacts vigorously with strong oxidizers, leading to potential explosive outcomes .
  • Acid-Base Reactions: As an amino acid, it can act both as an acid and a base in reactions with other chemical species .
  • Decomposition: When mixed with reducing agents such as hydrides or alkali metals, it may lead to vigorous reactions that can culminate in detonation .

The biological activity of 2-amino-4,6-dinitrophenol is notably concerning due to its toxicity. Symptoms of exposure include dizziness, abdominal cramps, vomiting, and potentially severe outcomes such as convulsions and collapse. Chronic exposure may lead to general depression and mental impairment . The compound is classified as a hazardous material and poses significant health risks if inhaled or absorbed through the skin.

The synthesis of 2-amino-4,6-dinitrophenol typically involves the following steps:

  • Neutralization of Picric Acid: An alcoholic solution of picric acid is neutralized using ammonium hydroxide.
  • Addition of Hydrogen Sulfide: This step results in the formation of red crystals through a reaction that yields sulfur alongside the desired product.
  • Extraction: The ammonium salts formed can be extracted using acetic acid to isolate picramic acid .

Alternative synthetic routes may involve variations in conditions or reactants but generally follow similar principles.

2-Amino-4,6-dinitrophenol has several applications:

  • Dyes: It is used in low concentrations in certain hair dyes, particularly henna, where it is considered safe provided its concentration remains low .
  • Explosives: Due to its explosive nature, it has potential applications in military and industrial explosives .
  • Research: The compound serves as a subject for studies on toxicity and reactivity in environmental chemistry contexts .

Interaction studies involving 2-amino-4,6-dinitrophenol have revealed significant insights into its reactivity:

  • Toxicity Profiles: Research has focused on understanding its toxicological effects on biological systems and environmental implications.
  • Reactivity with Other Compounds: Studies have shown how it interacts with various reducing agents and oxidizers, emphasizing the need for careful handling due to its explosive potential .

Several compounds share structural similarities with 2-amino-4,6-dinitrophenol. Below are some notable examples:

Compound NameChemical FormulaKey Characteristics
2,4-DinitrophenolC₆H₄N₂O₅Known for its use as a herbicide; less toxic than 2-amino-4,6-dinitrophenol.
Picric AcidC₆H₃N₃O₇Highly explosive; used historically in munitions.
4-Amino-2-nitrophenolC₆H₆N₂O₄Less toxic; used in dye manufacturing and as an intermediate in organic synthesis.
Sodium PicramateC₆H₄N₃NaO₇Sodium salt form; used similarly in hair dyes.

Uniqueness

The uniqueness of 2-amino-4,6-dinitrophenol lies primarily in its explosive properties combined with high toxicity levels. While other compounds like picric acid share similar explosive characteristics, 2-amino-4,6-dinitrophenol's specific amino group configuration contributes to its distinct biological activity and reactivity profile.

Physical Description

2-amino-4,6-dinitrophenol appears as dark red needles or prisms. Red crystals. Water insoluble. Explosive in the dry state but desensitized by wetting. Easily ignited and once ignited burn readily.

Color/Form

Dark red needles from alc, prisms from chloroform

XLogP3

0.9

Flash Point

410 °F (NTP, 1992)
210 °C

LogP

0.93 (LogP)
log Kow= 0.93

Melting Point

336 °F (NTP, 1992)
169.0 °C
169 °C

UNII

5VDQ7GK8L3

GHS Hazard Statements

H201: Explosive;
mass explosion hazard [Danger Explosives];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Explosive;Irritant

Other CAS

96-91-3

Wikipedia

Picramic acid

Use Classification

Cosmetics -> Hair dyeing

Methods of Manufacturing

REDUCTION OF 2,4,6-TRINITROPHENOL WITH SODIUM HYDROSULFIDE
Prepd from picric acid, concentrated NH4OH, & H2S followed by acetic acid neutralization of ammonium salt. Prepn of ammonium salt from picric acid, aq NH3-soln, & ammonium sulfide.

General Manufacturing Information

USED IN HAIR DYES & SHAMPOOS (RINSES).

Analytic Laboratory Methods

COMPD WAS EXTRACTED FROM THIN PLATES OF SILICA GEL & DETERMINED SPECTROPHOTOMETRICALLY. PICRAMIC ACID WAS DETERMINED @ 408 NM, WITHOUT VISUALIZING AGENT.

Dates

Modify: 2023-08-15

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